3-chloro-5-(trifluoromethyl)benzoyl Chloride

Übersicht

Beschreibung

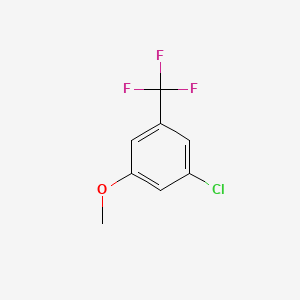

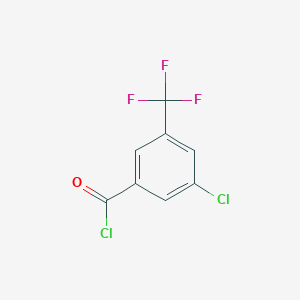

3-chloro-5-(trifluoromethyl)benzoyl Chloride is a chemical compound with the molecular formula C8H3Cl2F3O . It is used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo .

Synthesis Analysis

The synthesis of 3-chloro-5-(trifluoromethyl)benzoyl Chloride can be achieved from 3’- (Trifluoromethyl)acetophenone .Molecular Structure Analysis

The molecular structure of 3-chloro-5-(trifluoromethyl)benzoyl Chloride consists of a benzene ring substituted with a trifluoromethyl group and a benzoyl chloride group .Chemical Reactions Analysis

As a benzoic acid building block, 3-chloro-5-(trifluoromethyl)benzoyl Chloride can be easily attached to molecule scaffolds through amination reactions. The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

3-chloro-5-(trifluoromethyl)benzoyl Chloride is a clear light yellow liquid . It has a molecular weight of 243.01 g/mol . Its refractive index is 1.477 (lit.) and it has a boiling point of 184-186 °C/750 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-chloro-5-(trifluoromethyl)benzoyl Chloride is used in the pharmaceutical industry due to its trifluoromethyl (TFM, -CF3) group . This group is found in many FDA-approved drugs over the last 20 years . The TFM group is considered a pharmacophore, a set of atomic features in a molecule responsible for its biological activity .

Synthesis of C-2 and C-3 Substituted Pyrazolo[1,5-a]pyrimidines

This compound has been used in the preparation of intermediates required for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown a wide range of biological activities.

Production of Selinexor

3-chloro-5-(trifluoromethyl)benzoyl Chloride is used in the production of selinexor . Selinexor is an FDA-approved oral selective inhibitor of nuclear export, used for the treatment of certain types of cancer .

Synthesis of Dithiocarbamates

3-chloro-5-(trifluoromethyl)benzoyl Chloride reacts with sodium salts of N,N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates . Dithiocarbamates are used in a variety of applications, including as fungicides in agriculture and as accelerators in rubber vulcanization .

Synthesis of 4-Nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide

This compound is used in the synthesis of 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide . This compound could potentially have various applications in medicinal chemistry .

Fluorinated Building Blocks

3-chloro-5-(trifluoromethyl)benzoyl Chloride is used as a fluorinated building block in the synthesis of various organic compounds . The introduction of fluorine or fluorine-containing groups into organic compounds can significantly alter their properties, making them useful in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins, suggesting that 3-chloro-5-(trifluoromethyl)benzoyl chloride may have similar targets .

Mode of Action

It’s known that similar compounds can undergo nucleophilic substitution reactions . This suggests that 3-chloro-5-(trifluoromethyl)benzoyl Chloride may interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function .

Biochemical Pathways

Based on its potential mode of action, it can be inferred that it may affect pathways involving its target proteins or enzymes .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Based on its potential mode of action, it can be inferred that it may alter the structure and function of its target proteins or enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-5-(trifluoromethyl)benzoyl Chloride . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets .

Safety and Hazards

3-chloro-5-(trifluoromethyl)benzoyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling. Wearing protective gloves, clothing, eye protection, and face protection is advised .

Zukünftige Richtungen

The future directions of 3-chloro-5-(trifluoromethyl)benzoyl Chloride could involve its use in the synthesis of more complex organic compounds. As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . This opens up possibilities for its use in the synthesis of a wide range of organic compounds.

Eigenschaften

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKYJRZLOSIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

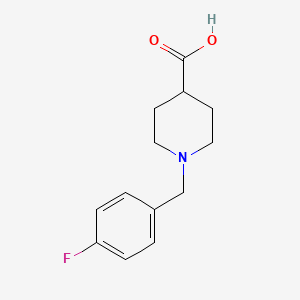

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

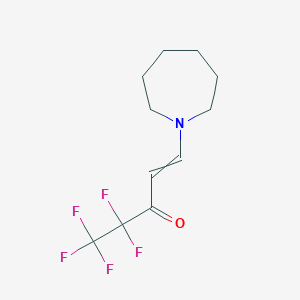

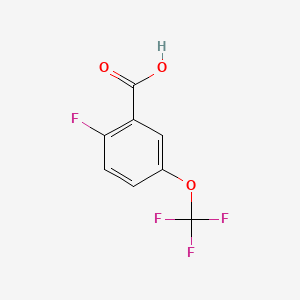

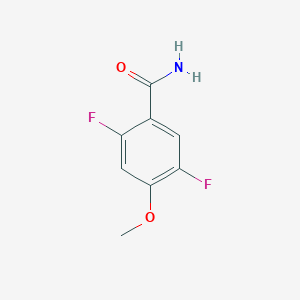

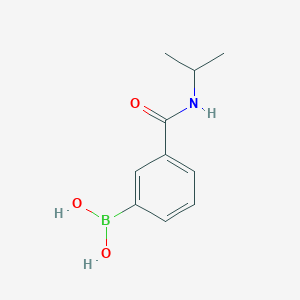

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)